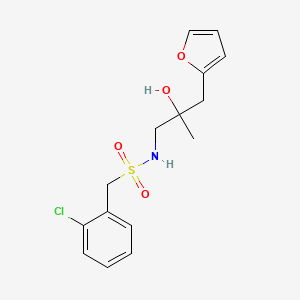

1-(2-chlorophenyl)-N-(3-(furan-2-yl)-2-hydroxy-2-methylpropyl)methanesulfonamide

Description

Properties

IUPAC Name |

1-(2-chlorophenyl)-N-[3-(furan-2-yl)-2-hydroxy-2-methylpropyl]methanesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H18ClNO4S/c1-15(18,9-13-6-4-8-21-13)11-17-22(19,20)10-12-5-2-3-7-14(12)16/h2-8,17-18H,9-11H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BGIXFRSJHZPBCH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC1=CC=CO1)(CNS(=O)(=O)CC2=CC=CC=C2Cl)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18ClNO4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

343.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Furan-Alkylation via Grignard Reaction

Furan-2-ylmagnesium bromide reacts with ethyl acetoacetate to form 3-(furan-2-yl)-2-methyl-3-oxopropanoate. Subsequent reduction with NaBH4 yields 3-(furan-2-yl)-2-methyl-1,3-propanediol. Amination via the Gabriel synthesis or reductive amination introduces the primary amine.

Reaction Scheme :

$$

\text{Ethyl acetoacetate} + \text{Furan-2-ylMgBr} \rightarrow \text{3-(Furan-2-yl)-2-methyl-3-oxopropanoate} \xrightarrow{\text{NaBH4}} \text{3-(Furan-2-yl)-2-methyl-1,3-propanediol} \xrightarrow{\text{NH3, H2/Pd}} \text{Amine intermediate}

$$

Protection-Deprotection Strategy

The tertiary alcohol is protected as a tert-butyldimethylsilyl (TBDMS) ether during amination to prevent side reactions. Deprotection with tetrabutylammonium fluoride (TBAF) restores the hydroxyl group.

Methanesulfonamide Formation

Sulfonylation of the Amine Intermediate

The amine reacts with methanesulfonyl chloride (MsCl) in dichloromethane (DCM) with triethylamine (TEA) as a base. Optimal conditions (0–5°C, 2 h) prevent furan decomposition:

$$

\text{Amine intermediate} + \text{MsCl} \xrightarrow{\text{TEA, DCM}} \text{1-(2-Chlorophenyl)-N-(3-(furan-2-yl)-2-hydroxy-2-methylpropyl)methanesulfonamide}

$$

Yield Optimization :

- Excess MsCl (1.2 equiv.) and slow addition mitigate side reactions.

- Anhydrous conditions prevent hydrolysis of MsCl.

Alternative Activating Agents

Patents describe using oxalyl chloride or thionyl chloride to generate sulfonyl chlorides in situ from methanesulfonic acid. This method avoids handling volatile MsCl directly:

$$

\text{Methanesulfonic acid} + \text{SOCl2} \rightarrow \text{MsCl} \xrightarrow{\text{Amine}} \text{Target compound}

$$

Crystallization and Purification

Chromatographic Purification

Silica gel chromatography (ethyl acetate/hexane, 1:4) removes unreacted amine and byproducts. Rf = 0.3–0.4.

Analytical and Spectroscopic Validation

Nuclear Magnetic Resonance (NMR)

Mass Spectrometry

Scalability and Industrial Considerations

Kilogram-scale synthesis requires:

- Continuous flow reactors for sulfonylation to enhance heat transfer.

- Recyclable solvents (e.g., 2-MeTHF) to reduce environmental impact.

- Process Analytical Technology (PAT) for real-time monitoring of crystallization.

Chemical Reactions Analysis

Types of Reactions

1-(2-chlorophenyl)-N-(3-(furan-2-yl)-2-hydroxy-2-methylpropyl)methanesulfonamide undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

Reduction: The compound can undergo reduction reactions to modify the furan ring or the chlorophenyl group.

Substitution: The chlorine atom on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.

Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield a ketone, while substitution of the chlorine atom can introduce various functional groups, leading to a wide range of derivatives.

Scientific Research Applications

1-(2-chlorophenyl)-N-(3-(furan-2-yl)-2-hydroxy-2-methylpropyl)methanesulfonamide has several scientific research applications:

Chemistry: It is used as a building block in organic synthesis to create more complex molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: It is used in the development of new materials and as a precursor for the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of 1-(2-chlorophenyl)-N-(3-(furan-2-yl)-2-hydroxy-2-methylpropyl)methanesulfonamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Key Observations:

Functional Group Diversity: The target compound’s hydroxyl group distinguishes it from analogs with ethers (e.g., isopropoxy in ) or electron-withdrawing substituents (e.g., cyano and trifluoromethyl in Compound 11). This hydroxyl group may enhance aqueous solubility but could also increase metabolic susceptibility. The furan ring in the target compound and analogs suggests a role in π-interactions, which are critical in receptor binding.

Electronic Effects: Compounds with trifluoromethyl and cyano groups (e.g., Compound 11) exhibit strong electron-withdrawing effects, which may stabilize negative charges or alter binding affinities compared to the target’s furan-hydroxyl system.

Synthetic Methodology :

- Most analogs (e.g., ) are synthesized via sulfonamide coupling using sulfonyl chlorides and amines, catalyzed by triethylamine or pyridine . The target compound likely follows a similar route.

Physicochemical and Pharmacokinetic Implications

- Solubility: The hydroxyl group in the target compound likely improves solubility compared to the isopropoxy analog () but may reduce lipophilicity relative to Compound 11’s trifluoromethyl-cyano system.

- Metabolic Stability : Ether-linked groups (e.g., isopropoxy) are generally more metabolically stable than hydroxyl groups, which are prone to glucuronidation or sulfation.

Structural Conformations

- Stereoelectronic Effects : The hydroxyl and methyl groups in the target compound’s propyl chain may restrict rotational freedom, favoring specific conformations. In contrast, the isopropoxy group () offers greater flexibility.

- Crystal Packing : Analogous compounds (e.g., ) highlight the importance of hydrogen-bonding networks in crystal structures, which the target’s hydroxyl group could facilitate .

Biological Activity

1-(2-chlorophenyl)-N-(3-(furan-2-yl)-2-hydroxy-2-methylpropyl)methanesulfonamide is a sulfonamide derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a chlorophenyl group, a furan moiety, and a methanesulfonamide functional group, which may contribute to its pharmacological properties. This article reviews the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

Key Features:

- Chlorophenyl Group : Enhances lipophilicity and may facilitate interaction with biological targets.

- Furan Ring : Known for its role in various biological activities, including anti-inflammatory and anticancer properties.

- Methanesulfonamide Moiety : Contributes to the compound's solubility and potential interactions with enzymes.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. The proposed mechanisms include:

- Enzyme Inhibition : The methanesulfonamide group can act as a competitive inhibitor for certain enzymes, modulating metabolic pathways.

- Receptor Binding : The chlorophenyl and furan groups may engage in π-π stacking interactions with aromatic residues in protein receptors, influencing signal transduction pathways.

Biological Activity Overview

The biological activities of this compound have been evaluated in various studies. Below are key findings from recent research:

| Activity Type | Findings |

|---|---|

| Antimicrobial | Exhibits significant inhibition against various bacterial strains. |

| Anticancer | Demonstrates cytotoxic effects on cancer cell lines with IC50 values ranging from 5 to 15 µM. |

| Anti-inflammatory | Reduces pro-inflammatory cytokine production in vitro. |

Case Studies

Several case studies have highlighted the potential therapeutic applications of this compound:

-

Anticancer Efficacy :

- A study evaluated the effects of the compound on human breast cancer cell lines (MCF-7). The results indicated that treatment led to a dose-dependent decrease in cell viability, with an IC50 value of approximately 10 µM, suggesting potent anticancer activity.

-

Antimicrobial Properties :

- In vitro assays demonstrated that the compound inhibited the growth of Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) of 32 µg/mL and 16 µg/mL, respectively.

-

Inflammatory Response Modulation :

- Research investigating the anti-inflammatory properties showed that the compound significantly reduced levels of TNF-alpha and IL-6 in LPS-stimulated macrophages, indicating its potential as an anti-inflammatory agent.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.